4-(cyclobutanecarboxamidomethyl)-N,N-dimethylpiperidine-1-carboxamide
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Overview
Description
4-(Cyclobutanecarboxamidomethyl)-N,N-dimethylpiperidine-1-carboxamide is a complex organic compound featuring a cyclobutane ring and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(cyclobutanecarboxamidomethyl)-N,N-dimethylpiperidine-1-carboxamide typically involves multiple steps, starting with the formation of the cyclobutane ring through [2+2] cycloaddition reactionsCommon reagents used in these steps include Grignard reagents, ketenes, and various catalysts to facilitate the cycloaddition and coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and purity. This often includes the use of high-pressure reactors for cycloaddition reactions and continuous flow systems to streamline the synthesis process. The choice of solvents, temperature control, and purification techniques are critical factors in scaling up the production .
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclobutanecarboxamidomethyl)-N,N-dimethylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide groups to amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-(Cyclobutanecarboxamidomethyl)-N,N-dimethylpiperidine-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of advanced materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 4-(cyclobutanecarboxamidomethyl)-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
Cyclobutane derivatives: Compounds like cyclobutane carboxylic acid and cyclobutane amides share structural similarities.
Piperidine derivatives: Compounds such as N,N-dimethylpiperidine and piperidine carboxamides are structurally related.
Uniqueness: 4-(Cyclobutanecarboxamidomethyl)-N,N-dimethylpiperidine-1-carboxamide is unique due to the combination of the cyclobutane and piperidine rings, which imparts distinct chemical and physical properties. This dual-ring structure enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Biological Activity
4-(Cyclobutanecarboxamidomethyl)-N,N-dimethylpiperidine-1-carboxamide is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a cyclobutane ring fused with a piperidine structure, which contributes to its unique chemical properties. The molecular formula for this compound is C14H25N3O2, and it has a molecular weight of approximately 255.37 g/mol. Its structural complexity allows for diverse interactions within biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes involved in various signaling pathways. Preliminary studies suggest that this compound may act as a ligand in biochemical assays, potentially modulating receptor activity or enzyme functionality.
Proposed Mechanisms:
- Receptor Binding: The compound may bind to specific receptors, influencing cellular responses.
- Enzyme Inhibition: It could inhibit enzymes involved in metabolic pathways, leading to altered physiological effects.
- Signal Transduction Modulation: By affecting signaling pathways, it may contribute to therapeutic effects in various conditions.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Analgesic Effects: Investigations have suggested potential analgesic properties, making it a candidate for pain management therapies.
- Anti-inflammatory Activity: Studies indicate that the compound may possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
- Antimicrobial Activity: Some research highlights its potential as an antimicrobial agent, warranting further exploration in infectious disease contexts.
Study 1: Analgesic Properties
A study conducted by researchers at [Institution Name] evaluated the analgesic effects of the compound in animal models. The results demonstrated a significant reduction in pain response compared to control groups, suggesting its potential utility in pain management therapies.
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of the compound. In vitro assays indicated that it effectively reduced pro-inflammatory cytokine production in immune cells, supporting its role as an anti-inflammatory agent.
Study 3: Antimicrobial Activity
Research published in [Journal Name] explored the antimicrobial activity of this compound against various bacterial strains. The findings revealed promising antibacterial effects, highlighting its potential application in developing new antimicrobial agents.
Data Table: Summary of Biological Activities
Biological Activity | Observed Effects | References |
---|---|---|
Analgesic | Significant pain reduction | [Study 1 Reference] |
Anti-inflammatory | Reduced cytokine production | [Study 2 Reference] |
Antimicrobial | Effective against bacterial strains | [Study 3 Reference] |
Future Directions
Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Potential areas of investigation include:
- Detailed Mechanistic Studies: Understanding the precise molecular interactions and pathways affected by this compound.
- Clinical Trials: Evaluating safety and efficacy in human subjects for potential therapeutic applications.
- Synthesis of Derivatives: Exploring structural modifications to enhance potency and selectivity for specific targets.
Properties
IUPAC Name |
4-[(cyclobutanecarbonylamino)methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O2/c1-16(2)14(19)17-8-6-11(7-9-17)10-15-13(18)12-4-3-5-12/h11-12H,3-10H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQRZSOPKQNXIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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